N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
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Description
N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide, also known as CNB-001, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CNB-001 belongs to the family of nitro-aromatic compounds and has been shown to possess neuroprotective properties.
Scientific Research Applications
Synthesis and Biological Activities
Researchers have been exploring the synthesis of novel derivatives of similar compounds, aiming to investigate their biological activities. For instance, the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides has shown promising insecticidal and fungicidal activities, which indicates the potential of N-(3-chloro-4-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide derivatives in agricultural applications (Zhu et al., 2014).
Antitumor Agents
Benzothiazole derivatives, structurally related to the compound of interest, have been synthesized and evaluated for their antitumor properties. These studies reveal the potential of such compounds in developing new antitumor agents, suggesting that derivatives of this compound could also exhibit significant antitumor activities (Yoshida et al., 2005).
Antidiabetic and Antihypertensive Agents
The synthesis and characterization of quinazoline derivatives have been carried out to explore their pharmacological activities. These compounds have shown promising diuretic, antihypertensive, and anti-diabetic potential in rats, highlighting the medicinal chemistry applications of this compound derivatives in managing various health conditions (Rahman et al., 2014).
Cytotoxic Activity
The synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives has been investigated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research underscores the potential use of this compound in developing new cancer therapies (Hassan et al., 2014).
Antimicrobial Activity
Investigations into the functionalization reactions of pyrazole derivatives have led to the discovery of compounds with significant antimicrobial activities. This research area opens up possibilities for using this compound and its derivatives in developing new antimicrobial agents (Korkusuz et al., 2013).
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-nitro-4-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4/c1-26-16-6-4-12(10-13(16)18)20-17(23)11-3-5-14(15(9-11)22(24)25)21-8-2-7-19-21/h2-10H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTXKETVZUOGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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